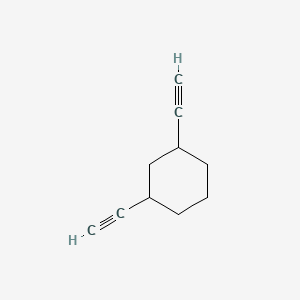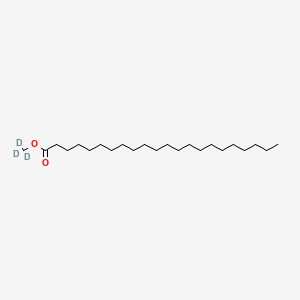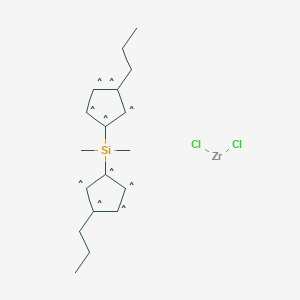
acetic acid;chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, giving it its sour taste and pungent smell. Chromium is a transition metal with the symbol Cr and atomic number 24. When combined, acetic acid and chromium form various compounds, such as chromium acetate, which have significant applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: Chromium acetate can be synthesized through the reaction of chromium oxide with acetic acid. The process involves adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle, heating the mixture to 70-80°C while stirring, and maintaining the reaction for six hours . The resulting product is then separated, dried, and screened to obtain chromium acetate.
Industrial Production Methods: This process has been further developed into the Cavita process, which uses an iridium catalyst . Chromium acetate can be produced on an industrial scale using similar methods, with specific catalysts and reaction conditions tailored to optimize yield and purity.
化学反应分析
Types of Reactions: Chromium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, chromium (VI) can be reduced to chromium (III) by ascorbic acid . Chromium metal reacts with halogens to form corresponding trihalides, such as chromium (III) fluoride, chromium (III) chloride, and chromium (III) bromide .
Common Reagents and Conditions: Common reagents used in reactions involving chromium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. For instance, chromium (III) can be oxidized to chromate (CrO₄²⁻) by hydrogen peroxide under alkaline conditions .
Major Products Formed: The major products formed from reactions involving chromium compounds depend on the specific reagents and conditions used. For example, the reaction of chromium with fluorine at high temperatures and pressures produces chromium (VI) fluoride, while milder conditions yield chromium (V) fluoride .
科学研究应用
Chromium acetate and other chromium compounds have diverse applications in scientific research. In chemistry, they are used as catalysts in various organic reactions, including oxidation and polymerization . In biology, chromium compounds are studied for their potential role in glucose metabolism and insulin sensitivity . In medicine, chromium supplements are investigated for their potential benefits in managing diabetes and metabolic syndrome . Industrially, chromium compounds are used in the production of pigments, coatings, and metal finishing .
作用机制
The mechanism of action of chromium compounds involves their interaction with various molecular targets and pathways. For example, chromium (III) is known to enhance insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells . Additionally, chromium (III) can influence mitochondrial ATP synthase, affecting cellular energy production and metabolic regulation .
相似化合物的比较
Chromium acetate can be compared with other chromium compounds, such as chromium chloride and chromium sulfate. While all these compounds contain chromium, their chemical properties and applications differ. Chromium acetate is particularly useful as a catalyst and in metal finishing, whereas chromium chloride is commonly used in electroplating and chromium sulfate in tanning leather . The unique properties of chromium acetate, such as its solubility and reactivity, make it distinct from other chromium compounds.
Similar Compounds
- Chromium chloride (CrCl₃)
- Chromium sulfate (Cr₂(SO₄)₃)
- Chromium fluoride (CrF₃)
- Chromium nitrate (Cr(NO₃)₃)
These compounds share some similarities with chromium acetate but have distinct properties and applications that make each unique in its own right .
属性
分子式 |
C6H12CrO6 |
|---|---|
分子量 |
232.15 g/mol |
IUPAC 名称 |
acetic acid;chromium |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI 键 |
RNYGFMAGXOZVNR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)



![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)


![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)




